An In-depth Technical Guide to N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3)
An In-depth Technical Guide to N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the chemical properties, synthesis, and reactivity of N-(1-methylene-2-oxopropyl)acetamide (CAS 64505-07-3). It is important to note that as of the date of this publication, specific experimental data for this compound is scarce in peer-reviewed literature and chemical databases. Therefore, this document is a scientifically-grounded projection based on the well-established principles of its constituent functional groups: an enamide and an α,β-unsaturated ketone. All protocols and data should be treated as hypothetical and require experimental validation.
Introduction
N-(1-methylene-2-oxopropyl)acetamide, designated by CAS number 64505-07-3, is a fascinating yet under-documented small molecule. Its structure presents a unique convergence of two highly reactive and synthetically versatile functional groups: an enamide (an N-vinyl amide) and an α,β-unsaturated ketone. This arrangement suggests a rich and complex chemical profile, making it a molecule of significant interest for applications in organic synthesis, medicinal chemistry, and materials science. The enamide moiety offers potential as a nucleophile or as a partner in cycloaddition reactions, while the α,β-unsaturated ketone system is a classic Michael acceptor, prone to conjugate addition by a wide array of nucleophiles.[1][2] This guide aims to provide a comprehensive theoretical framework for understanding and utilizing this promising chemical entity.
Molecular Structure and Physicochemical Properties
The core structure of N-(1-methylene-2-oxopropyl)acetamide features an acetamide group where the nitrogen is directly attached to a vinyl group, which is in turn conjugated with a ketone. This specific arrangement of atoms dictates its physical and chemical behavior.
Caption: Chemical structure of N-(1-methylene-2-oxopropyl)acetamide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₆H₉NO₂ | Based on structural analysis. |
| Molecular Weight | 127.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow solid or oil. | Many similar small organic molecules exhibit this appearance. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in nonpolar solvents like hexanes. May have some water solubility due to the polar amide and ketone groups. | Polarity of the functional groups suggests solubility in polar organic solvents. |
| Boiling/Melting Point | Moderately high, likely a solid at room temperature. | The presence of hydrogen bonding capability from the N-H group and the polar nature of the molecule would increase intermolecular forces, leading to a higher melting/boiling point compared to non-polar analogues. |
| Stability | Potentially unstable to strong acids, bases, and nucleophiles due to the reactive functional groups. May be prone to polymerization.[1] | The α,β-unsaturated system is susceptible to polymerization, and the enamide can be hydrolyzed under acidic conditions. |
Predicted Spectroscopic Data
The unique electronic environment arising from the conjugated system will give rise to a distinct spectroscopic signature. The following are predicted data based on the analysis of similar structures.[3][4][5]
Table 2: Predicted Spectroscopic Data for N-(1-methylene-2-oxopropyl)acetamide
| Spectroscopy | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) / m/z | Assignment and Rationale |
| ¹H NMR | ~7.0-8.0 (broad s, 1H) | N-H proton of the amide. |
| ~6.5-7.0 (s, 1H) | Vinyl proton on the α-carbon. | |
| ~5.5-6.0 (s, 1H) | Vinyl proton on the α-carbon. | |
| ~2.3 (s, 3H) | Methyl protons of the ketone. | |
| ~2.1 (s, 3H) | Methyl protons of the acetamide. | |
| ¹³C NMR | ~198 | Carbonyl carbon of the ketone. |
| ~169 | Carbonyl carbon of the amide. | |
| ~145 | β-carbon of the enone system. | |
| ~100 | α-carbon of the enone system. | |
| ~26 | Methyl carbon of the ketone. | |
| ~23 | Methyl carbon of the acetamide. | |
| IR (Infrared) | ~3300 cm⁻¹ (broad) | N-H stretch of the secondary amide.[6] |
| ~1685 cm⁻¹ (strong) | C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).[4][7] | |
| ~1650 cm⁻¹ (strong) | Amide I band (C=O stretch).[5][7] | |
| ~1620 cm⁻¹ (medium) | C=C stretch of the conjugated system. | |
| Mass Spec (EI) | 127 (M⁺) | Molecular ion peak. |
| 85 | Loss of acetyl group (CH₂=C=O). | |
| 43 | Acetyl cation (CH₃CO⁺). | |
| 42 | Ketene radical cation (CH₂=C=O)⁺. |
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While a specific protocol for N-(1-methylene-2-oxopropyl)acetamide is not documented, several strategies for the synthesis of N-alkenyl amides can be proposed.[8][9][10]
Pathway 1: Condensation Reaction
A plausible route involves the condensation of a suitable amine precursor with an appropriate carbonyl compound.
Caption: Hypothetical condensation route to the target molecule.
Experimental Protocol (Hypothetical):
-
Acetylation of Aminoacetone: To a solution of aminoacetone hydrochloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by the slow addition of acetyl chloride or acetic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves washing with aqueous solutions to remove salts and excess reagents, followed by drying and purification (e.g., column chromatography) to yield N-(2-oxopropyl)acetamide.
-
Condensation with Formaldehyde: The resulting N-(2-oxopropyl)acetamide could then be reacted with a formaldehyde equivalent (e.g., paraformaldehyde) under acidic or basic catalysis to introduce the methylene group. This step would likely require careful optimization to avoid polymerization and other side reactions.
Predicted Chemical Reactivity
The dual functionality of N-(1-methylene-2-oxopropyl)acetamide suggests a rich reactivity profile.
Caption: Predicted reactivity pathways for N-(1-methylene-2-oxopropyl)acetamide.
-
Michael Addition: The most prominent predicted reaction is the conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone system.[11][12] This makes the molecule a potent Michael acceptor.[13] A wide range of soft nucleophiles, including organocuprates, thiols, and secondary amines, are expected to react readily at this position.[2]
-
Diels-Alder Reaction: The electron-deficient double bond, activated by the adjacent ketone, can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[14][15][16] This provides a powerful tool for the construction of six-membered rings.
-
Enamide Nucleophilicity: While the electron-withdrawing nature of the acetyl group reduces the nucleophilicity of the enamine system compared to a simple enamine, enamides can still act as nucleophiles towards strong electrophiles, often requiring Lewis acid catalysis.[17][18][19]
-
Polymerization: As a reactive monomer, N-(1-methylene-2-oxopropyl)acetamide could potentially undergo polymerization through either radical or anionic mechanisms at the vinyl group.
Potential Applications and Future Directions
The unique structural features of N-(1-methylene-2-oxopropyl)acetamide suggest several promising areas of application:
-
Synthetic Building Block: Its multiple reactive sites make it an ideal scaffold for the synthesis of complex molecules, including heterocycles and functionalized carbocycles.
-
Medicinal Chemistry: The α,β-unsaturated ketone is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in proteins.[20] This makes the molecule a potential starting point for the development of targeted covalent inhibitors for various enzymes.
-
Materials Science: The potential for polymerization could be exploited in the development of novel polymers with specific functional properties imparted by the amide and ketone groups.
Further research is needed to validate these predictions through experimental synthesis and characterization. Elucidating the precise reactivity and biological activity of this molecule will undoubtedly open new avenues in chemical synthesis and drug discovery.
Safety and Handling
Given its structure as a potential Michael acceptor, N-(1-methylene-2-oxopropyl)acetamide should be handled with care.[21][22] Michael acceptors are known to be reactive towards biological nucleophiles, such as glutathione, and can be skin sensitizers and irritants.[22][23]
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
References
-
Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions - PubMed. Available at: [Link]
-
A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]
-
Reversal of Nucleophilicity of Enamides in Water: Control of Cyclization Pathways by Reaction Media for the Orthogonal Synthesis of Dihydropyridinone and Pyrrolidinone Clausena Alkaloids | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
-
'H NMR Spectra of Isomeric Enamides | Download Table - ResearchGate. Available at: [Link]
-
Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions | Accounts of Chemical Research. Available at: [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ACS Publications. Available at: [Link]
-
Enamides and Enesulfonamides as Nucleophiles: Formation of Complex Ring Systems through a Platinum(II)-Catalyzed Addition/Friedel−Crafts Pathway | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Quantifying the enamine-type nucleophilic reactivity of α-aryl vinyl azides - RSC Publishing. Available at: [Link]
-
'H NMR Spectra of Isomeric Enamides | Download Table - ResearchGate. Available at: [Link]
-
From a spin-off to the advantageous use in Diels–Alder reactions: a combined synthetic, spectroscopic and computational approach to N-(dienyl)acylamines - RSC Publishing. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC. Available at: [Link]
-
Reaction Rates of Various N-Acylenamines in the Inverse-Electron - Scholarly Publications Leiden University. Available at: [Link]
-
IR: ketones. Available at: [Link]
-
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. Available at: [Link]
-
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - PubMed. Available at: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. Available at: [Link]
-
Comparison of 1 H NMR spectra (in CDCl 3 ) of reported structure of... - ResearchGate. Available at: [Link]
-
CHAPTER 9: α,β-Unsaturated Carbonyl Compounds - Books. Available at: [Link]
-
Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Available at: [Link]
-
Michael Acceptor: Organic Chemistry Study Guide | Fiveable. Available at: [Link]
-
Diels-Alder reactions of 1-(acylamino)-1,3-dienes - ACS Publications. Available at: [Link]
-
A Facile and Mild Synthesis of Enamides using a Gold-Catalyzed Nucleophilic Addition to Allenamides | Organic Letters - ACS Publications. Available at: [Link]
-
α,β-unsaturated ketone: Organic Chemistry Study Guide |... - Fiveable. Available at: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]
-
Infrared Spectroscopy. Available at: [Link]
-
Prediction of Michael-Type Acceptor Reactivity toward Glutathione - ACS Publications. Available at: [Link]
-
Representative and stereoselective synthesis of N‐alkenyl compounds. A... - ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
- Method for the production of n-alkenyl amides - Google Patents.
-
Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC - NIH. Available at: [Link]
-
Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC - NIH. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
Michael addition reaction - Wikipedia. Available at: [Link]
-
Michael Addition - Organic Chemistry Portal. Available at: [Link]
-
Introduction to IR Spectroscopy - Amides. - YouTube. Available at: [Link]
-
Cyclizations of N-Acyliminium Ions | Chemical Reviews - ACS Publications. Available at: [Link]
-
17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
-
Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]
-
Diels–Alder reaction - Wikipedia. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. Available at: [Link]
-
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. Available at: [Link]
-
Palladium(II)-Catalyzed Regioselective Hydrocarbofunctionalization of N-Alkenyl Amides: Synthesis of Tryptamine Derivatives | Organic Letters - ACS Publications. Available at: [Link]
-
Unexpected Direct Synthesis of N‐Vinyl Amides through Vinyl Azide–Enolate [3+2] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. EP1240140B1 - Method for the production of n-alkenyl amides - Google Patents [patents.google.com]
- 10. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
- 13. fiveable.me [fiveable.me]
- 14. From a spin-off to the advantageous use in Diels–Alder reactions: a combined synthetic, spectroscopic and computational approach to N-(dienyl)acylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? [mdpi.com]
- 21. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
